3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione
Description
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Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N3O2S/c1-24(15-12(19)6-9(8-23-15)17(20,21)22)25-14(26)7-13(16(25)27)28-11-4-2-10(18)3-5-11/h2-6,8,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZZSKMQVZJDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)sulfanyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, making it a subject of interest in pharmacological research. This article delves into its biological activity, synthesizing data from diverse studies to present a comprehensive overview.
The molecular formula of the compound is , with a molecular weight of approximately 405.25 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities, particularly in drug design.
Structural Characteristics
- IUPAC Name : 3-[(4-chlorophenyl)sulfanyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione
- CAS Number : 339110-57-5
- SMILES Notation :
CC(=O)N1C(=O)C(C1=O)N(C(C)C)S(=O)(=O)c2ccc(Cl)cc2
Anticancer Potential
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, research on related compounds has shown that they can inhibit growth in various cancer cell lines and reduce tumor size in vivo. The mechanism often involves interaction with tyrosine kinase receptors such as EGFR and VEGFR2, which are crucial in cancer cell proliferation and survival .
Case Study: Inhibition of Tyrosine Kinases
A study synthesized several pyrrole derivatives and evaluated their ability to inhibit the ATP-binding domains of EGFR and VEGFR2. The results demonstrated that these compounds could form stable complexes with the receptors, indicating their potential as effective inhibitors in cancer therapy .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specific studies have highlighted its activity against acetylcholinesterase (AChE) and urease, both of which are important targets for therapeutic intervention.
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 5.12 |
| Compound B | Urease | 1.21 |
| Compound C | AChE | 6.28 |
| Compound D | Urease | 2.14 |
Antibacterial Activity
The antibacterial properties of similar compounds have been explored, showing moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl and trifluoromethyl groups may enhance the bioactivity by improving membrane permeability or altering binding interactions .
Case Study: Antibacterial Screening
In a comparative study, several derivatives were tested against different bacterial strains. The findings indicated that modifications in the chemical structure significantly affected antibacterial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact at the molecular level. For instance, docking simulations have shown that the compound can effectively bind to target proteins involved in cancer progression and bacterial resistance mechanisms .
Interaction with Lipid Membranes
Research has also indicated that these compounds can alter lipid bilayer characteristics, potentially leading to increased membrane fluidity or disruption, which may contribute to their antibacterial effects .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the compound's promising anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated significant antitumor activity against various cancer cell lines. For instance, the compound exhibited an average growth inhibition rate of approximately 12.53% across a panel of sixty cancer cell lines, indicating its potential as a lead compound for further development .
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicate that it could be optimized for enhanced anti-inflammatory efficacy, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary tests indicate that it may possess inhibitory effects against certain bacterial strains, although further studies are required to establish its efficacy and mechanism of action .
Pharmaceutical Development
Given its diverse biological activities, this compound holds potential for development into pharmaceutical agents targeting cancer and inflammatory diseases. Its unique structural features allow for modifications that could enhance potency and selectivity.
Research Tool
The compound can serve as a valuable tool in biochemical research, particularly in studies related to enzyme inhibition and drug design. Its ability to interact with specific biological targets makes it suitable for exploring new therapeutic pathways.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| NCI Anticancer Screening | Average GI50/TGI values of 15.72/50.68 μM against human tumor cells | Indicates potential for development as an anticancer drug |
| Molecular Docking Analysis | Suggested as a possible 5-LOX inhibitor | Opens avenues for anti-inflammatory drug design |
| Antimicrobial Testing | Inhibitory effects noted against select bacteria | Potential for development into antimicrobial agents |
Preparation Methods
Cyclocondensation Approach
The pyrrolidine-2,5-dione scaffold is constructed via a pseudo-four-component reaction (pseudo-4CR) using malononitrile, aldehydes, and thiols. For example:
- Reactants : Malononitrile (2 equiv), 4-chlorobenzaldehyde (1 equiv), and thioacetic acid (1 equiv).
- Catalyst : Piperidine (10 mol%) in ethanol at 80°C for 6 hours.
- Yield : 70–85% after recrystallization from ethanol.
This method avoids hazardous cyanide sources and enables scalability. Alternative three-component reactions (3CR) using 2-arylidenemalononitrile and S-nucleophiles are also viable.
Functionalization of the Core
Post-cyclization, the dione is functionalized at the 1- and 3-positions:
- Amination at Position 1 :
- Sulfanylation at Position 3 :
- Reagent : 4-Chlorothiophenol, activated via NaH in THF.
- Conditions : 0°C to room temperature, 4 hours.
- Yield : 80–90% after aqueous workup.
Pyridine Substitution and Trifluoromethylation
Preparation of 3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl Intermediate
The pyridine moiety is synthesized using a two-step halogenation-trifluoromethylation sequence :
- Chlorination :
Methylamination of the Pyridine Ring
The methylamino group is introduced via Buchwald-Hartwig amination :
Final Coupling and Purification
Assembly of the Target Compound
The dihydro-1H-pyrrole-2,5-dione core is coupled with the functionalized pyridine via N-alkylation :
Optimization of Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 80°C | Balances rate and decomposition |
| Base | K₂CO₃ | Mild, non-nucleophilic |
| Reaction Time | 8 hours | Complete conversion |
Analytical Characterization
The final product is validated using:
- ¹H/¹³C NMR : Confirms substitution patterns and purity.
- HRMS : Verifies molecular formula (C₁₈H₁₃Cl₂F₃N₃O₂S).
- HPLC : Purity >98%.
Scalability and Environmental Impact
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions under controlled conditions. For example, solvents like dimethylformamide (DMF) or acetonitrile are critical for facilitating nucleophilic substitutions or coupling reactions involving the pyridinyl and chlorophenylsulfanyl groups. Reaction temperature (e.g., 80–120°C) and catalysts (e.g., Pd-based for cross-coupling) must be optimized to avoid side products. Purity can be verified via HPLC and NMR .
- Key Variables : Solvent polarity, stoichiometry of reactants, and inert atmosphere (to prevent oxidation of sulfur-containing groups) .
Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing the dihydropyrrole ring protons from aromatic pyridinyl signals).
- X-ray Crystallography : Single-crystal studies (e.g., SHELX programs) resolve bond angles and confirm stereochemistry, particularly for the trifluoromethyl and sulfanyl groups. Disorder in the pyridinyl ring may require refinement using software like SHELXL .
- Data Interpretation : Compare experimental spectra with computational predictions (DFT) to resolve ambiguities in tautomeric forms .
Q. What role do the chlorophenylsulfanyl and trifluoromethylpyridinyl groups play in the compound’s stability and reactivity?
- Methodology :
- Stability : The electron-withdrawing trifluoromethyl group enhances resistance to hydrolysis, while the sulfanyl group may participate in redox reactions. Accelerated stability testing (e.g., under UV light or varying pH) quantifies degradation pathways .
- Reactivity : Halogenated aryl groups (e.g., 4-chlorophenyl) influence electrophilic substitution patterns. Comparative studies with bromine/methyl analogs (e.g., 3-[(4-bromophenyl)sulfanyl] analogs) reveal halogen-dependent reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological or material properties?
- Methodology :
- Substituent Variation : Replace the trifluoromethyl group with nitro or methyl groups to assess electronic effects on bioactivity (e.g., in enzyme inhibition assays).
- Biological Assays : Test analogs against targets (e.g., kinases) to correlate substituent electronegativity with inhibitory potency .
- Data Contradictions : Analogues with nitro groups may show higher in vitro activity but lower solubility, requiring trade-off analysis .
Q. What experimental designs are suitable for investigating environmental persistence or toxicity of this compound?
- Methodology :
- Environmental Fate Studies : Use OECD 301/302 guidelines to assess biodegradability in soil/water systems. Quantify photodegradation products via LC-MS .
- Ecotoxicology : Acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) under controlled pH and temperature. Compare results with structurally similar compounds (e.g., pyridine derivatives) to identify risk patterns .
Q. How can computational modeling resolve contradictions in crystallographic data or predict intermolecular interactions?
- Methodology :
- Molecular Dynamics (MD) : Simulate packing arrangements in the crystal lattice to explain disorder observed in X-ray studies (e.g., SHELXD refinement challenges).
- Docking Studies : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the dihydropyrrole core .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
